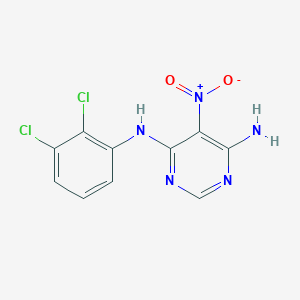![molecular formula C20H22N4O4S B4137470 dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)
dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate
Vue d'ensemble
Description
Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate, also known as ML-18, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. It is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. The inhibition of this interaction has been shown to have anti-tumor effects in preclinical studies.
Mécanisme D'action
Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate inhibits the interaction between c-Myc and Max by binding to the Max binding domain of c-Myc. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of many oncogenes. The inhibition of this interaction leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have anti-tumor effects in preclinical studies. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to inhibit tumor growth in mouse xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is that it is a small molecule inhibitor, which makes it easier to administer in lab experiments. It has also been shown to have high selectivity for the c-Myc/Max interaction, which reduces the potential for off-target effects. One limitation of dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate is that it has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research on dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate. One direction is to investigate its efficacy in combination with other anti-cancer drugs. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate in preclinical and clinical settings.
Applications De Recherche Scientifique
Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have potential applications in cancer research. It inhibits the interaction between c-Myc and Max, which is a critical step in the transcriptional regulation of many oncogenes. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate has been shown to have anti-tumor effects in preclinical studies, both in vitro and in vivo.
Propriétés
IUPAC Name |
dimethyl 5-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-27-18(25)14-11-15(19(26)28-2)13-16(12-14)22-20(29)24-9-7-23(8-10-24)17-5-3-4-6-21-17/h3-6,11-13H,7-10H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGBCPQCQGXDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide](/img/structure/B4137392.png)
![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
![6-isopropyl-2-(methylthio)-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4137404.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4137408.png)
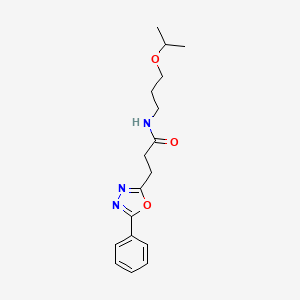
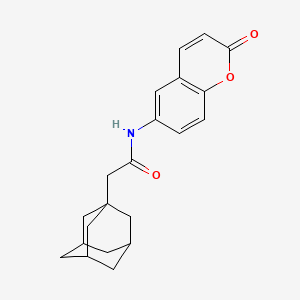
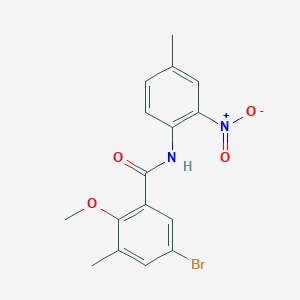
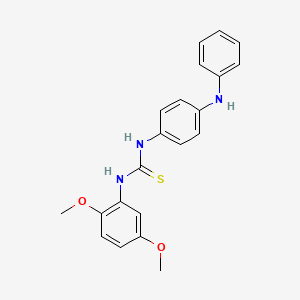
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)
![N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4137454.png)
![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)
